molecular formula C9H9ClN2O3 B7844648 2-chloro-N,N-dimethyl-4-nitrobenzamide

2-chloro-N,N-dimethyl-4-nitrobenzamide

Cat. No.: B7844648
M. Wt: 228.63 g/mol
InChI Key: KYGXZUKOCUVJSS-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-4-nitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and a dimethylamino group attached to the amide nitrogen.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGXZUKOCUVJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Chloro-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the effects of nitro-containing compounds on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N,N-dimethyl-4-nitrobenzamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with various enzymes and receptors, leading to biological effects.

  • Pathways: The compound may affect pathways related to inflammation, pain, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N,N-dimethyl-4-nitrobenzamide with analogous compounds, focusing on structural variations, synthesis, and functional implications.

Substituent Variations on the Amide Nitrogen
Compound Name Substituent on Amide Nitrogen Molecular Formula Key Properties/Applications
This compound Dimethylamino C₉H₁₀ClN₃O₃ Enhanced electron donation; potential pharmacological activity due to nitro group
2-Chloro-N-(cyanomethyl)-4-nitrobenzamide Cyanomethyl C₉H₆ClN₃O₃ Increased polarity; potential solubility challenges due to cyano group
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl C₁₅H₁₃ClN₂O₃ Bulky aromatic substituent; may influence binding affinity in bioactivity studies
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-Diphenylethyl C₂₁H₁₈N₂O₃ Steric hindrance; eco-friendly mechanosynthesis reported ()

Key Observations :

  • Cyanomethyl derivatives exhibit higher polarity but may face stability issues due to the reactive cyano group .
Functional Group Variations on the Benzene Ring
Compound Name Substituents on Benzene Ring Functional Group Type Key Differences
This compound 2-Cl, 4-NO₂ Benzamide Balanced electronic effects for reactivity
4-Chloro-N,N-dimethylbenzamide 4-Cl Benzamide Lacks nitro group; reduced electrophilicity
2-Chloro-N,N-dimethyl-4-nitrobenzenamine 2-Cl, 4-NO₂ Benzenamine (aniline) Amine group instead of amide; altered hydrogen-bonding capacity

Key Observations :

  • The nitro group in the target compound increases electrophilicity, making it more reactive in substitution or reduction reactions compared to non-nitro analogs .

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